molecular formula C7H10N4O2 B152823 Pyrimidine-2-carboximidamide acetate CAS No. 312613-82-4

Pyrimidine-2-carboximidamide acetate

Cat. No. B152823
CAS RN: 312613-82-4
M. Wt: 182.18 g/mol
InChI Key: OZBMXRVMNUXJJQ-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are a class of compounds with a wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss "Pyrimidine-2-carboximidamide acetate," they do provide insights into the synthesis, structure, and properties of various pyrimidine derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, a series of carbazole-pyrimidine conjugates were synthesized using Pd-catalyzed cross-coupling, oxidation, and nucleophilic aromatic substitution reactions . Another approach involved a one-pot reaction between nitrostyrene derived MBH acetates and aminoazole derivatives, leading to the formation of dihydroazo pyrimidine derivatives . A novel synthesis method using amidines and activated skipped diynes in a coupled domino strategy was also described, which is relevant for the synthesis of fully substituted pyrimidines . Additionally, a one-pot, three-component reaction involving isocyanide, barbituric acid, and salicylaldehyde was used to synthesize chromeno[2,3-d]pyrimidine derivatives . These methods highlight the versatility of pyrimidine synthesis, which could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be influenced by various substituents and spacers. For example, the introduction of different substituents at the 2-position of the pyrimidine ring affects the electronic properties of the compounds . The X-ray crystal structures of some derivatives were disclosed, providing detailed insights into their molecular conformations . These structural analyses are crucial for understanding the molecular geometry and potential reactivity of this compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. For instance, they exhibit intramolecular charge-transfer states leading to fluorescence emission . Some derivatives can be brominated at specific positions on the pyrimidine ring or undergo heterocyclization under certain conditions . These reactions demonstrate the reactivity of the pyrimidine core, which is an important consideration for the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their structural variations. The introduction of different spacers and substituents can tune the electron-accepting ability of these compounds . The solubility, melting points, and optical properties can also vary depending on the specific substituents and the overall molecular structure . These properties are essential for the practical applications of this compound, such as in drug design or as a chemical intermediate.

Scientific Research Applications

Hormonal Regulation and Pyrimidine Synthesis in Cancer Cells

A study on the estrogen-responsive MCF-7 human breast cancer cell line revealed that estrogen administration increases the incorporation of [14C]acetate into DNA, highlighting the hormonal regulation of pyrimidine synthesis and utilization. This incorporation correlates with net rates of DNA synthesis, indicating a linkage between hormonal treatment, pyrimidine synthesis, and DNA replication. The study also observed the variation in the activity of de novo enzymes like carbamylphosphate synthetase, aspartate transcarbamylase, and others, following hormone treatment, suggesting a direct connection with hormone-induced alterations in the activity of enzymes in the de novo pathway of pyrimidine synthesis (Aitken & Lippman, 1983).

Comparative Study of Microwave and Conventional Synthesis of Pyrimidine Derivatives

A comprehensive study compared the synthesis of pyrimidine derivatives via microwave and conventional methods, highlighting the role of pyrimidine in biological processes. Pyrimidine derivatives, particularly quinolinylpyrimidine, have been synthesized under both conventional and microwave heating, observing a beneficial ultrasound effect and high yields. The synthesized pyrimidine derivatives demonstrated antimicrobial activities, indicating their therapeutic potential (Chandak et al., 2012).

Methylation of Pyrimidine Moiety to Enhance Analgesic Properties

Research into the methylation of the pyridine moiety in pyrimidine derivatives, specifically N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, indicated a potential optimization of biological properties. The study found that this modification, especially in para-substituted derivatives, was accompanied by increased biological activity, recommending 4-fluorobenzylamide as a potential new analgesic exceeding known drugs in specific effect levels (Ukrainets et al., 2015).

Alkoxycarbonylation of Pyrimidine for Ester Synthesis

A process using alkoxycarbonylation of 2-chloropyrimidine and 2-(chloromethyl)pyrimidine with carbon monoxide in the presence of palladium acetate was described. This new process yielded corresponding esters, indicating the utility of pyrimidine derivatives in synthesizing esters via alkoxycarbonylation, offering a method that utilizes readily available starting materials for good yields (Bessard & Crettaz, 1999).

Mechanism of Action

Target of Action

Pyrimidine-2-carboximidamide acetate primarily targets the Receptor for Advanced Glycation End Products (RAGE) . RAGE is a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily . It plays a crucial role in various inflammatory responses by interacting with various pathogenic ligands and activating nuclear factor-κB (NF-κB) .

Mode of Action

The compound interacts with its target, RAGE, and inhibits its activity . This interaction results in the reduction of the accumulation rate of amyloid-β (Aβ) into the brain, neurotoxic inflammation, and consequent neuronal cell death . It also suppresses the over-expression of RAGE in chronic inflammatory diseases .

Biochemical Pathways

This compound affects the pyrimidine metabolism pathway . In mammals, pyrimidines can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream . The compound’s action on this pathway has significant implications for cell proliferation and survival .

Pharmacokinetics

It’s known that the compound has improved hydrophilicity , which could potentially enhance its bioavailability and reduce cytotoxicity .

Result of Action

The primary result of the action of this compound is the inhibition of RAGE . This leads to a reduction in the inflammatory response, particularly in the context of chronic inflammatory diseases . It also reduces the accumulation of Aβ in the brain, thereby mitigating neurotoxic inflammation and neuronal cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s improved hydrophilicity could potentially enhance its stability and efficacy in various physiological environments.

Safety and Hazards

The safety and hazards associated with Pyrimidine-2-carboximidamide acetate are not explicitly mentioned in the retrieved sources .

Future Directions

Pyrimidine derivatives, including Pyrimidine-2-carboximidamide acetate, have been the subject of ongoing research due to their wide range of pharmacological effects . Future research directions include the development of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimum toxicity , as well as the exploration of pyrimidine-based drugs for various therapeutic applications .

Biochemical Analysis

Biochemical Properties

Pyrimidine-2-carboximidamide acetate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the receptor for advanced glycation end products (RAGE), a multi-ligand binding transmembrane receptor of the immunoglobulin superfamily . This compound has been shown to inhibit the interaction between RAGE and its ligands, thereby reducing the activation of nuclear factor-κB (NF-κB), a transcription factor involved in inflammatory responses . This inhibition can potentially reduce inflammation and related pathological conditions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the RAGE-NF-κB pathway, this compound can reduce the expression of pro-inflammatory genes and cytokines, leading to decreased inflammation . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to RAGE, preventing its interaction with ligands and subsequent activation of NF-κB . This inhibition leads to a decrease in the transcription of pro-inflammatory genes. Furthermore, this compound may inhibit other enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained inhibition of RAGE and reduction of inflammation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RAGE and reduces inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully studied to ensure the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. By inhibiting RAGE and modulating NF-κB activity, this compound can influence the expression of genes involved in metabolic processes . This modulation may lead to changes in the levels of metabolites and overall metabolic activity within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters or binding proteins that facilitate its uptake and localization. Additionally, this compound may accumulate in specific tissues or cellular compartments, influencing its therapeutic effects . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and improve its efficacy in modulating cellular processes

properties

IUPAC Name

acetic acid;pyrimidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.C2H4O2/c6-4(7)5-8-2-1-3-9-5;1-2(3)4/h1-3H,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBMXRVMNUXJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CN=C(N=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Pyrimidine-2-carboximidamide acetate (PCA) interact with the TiO2 layer in perovskite solar cells and what are the downstream effects?

A1: PCA interacts with the TiO2 layer through π-π stacking interactions []. This interaction serves several functions:

  • Improved Interfacial Compatibility: PCA reduces the surface energy of the TiO2 layer, leading to better compatibility with the perovskite layer and a larger interfacial contact area [].
  • Reduced Defects: PCA effectively removes hydroxyl groups on the TiO2 surface through chemical reactions, minimizing defects that contribute to nonradiative recombination losses [].
  • Enhanced Charge Transfer: The modified interface facilitates efficient electron collection and injection, improving the overall charge transfer process [].

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